
Principles of DNA-Linked Inhibitor Antibody
Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diana

Cat. No.: B7908659 Get Quote

The DNA-linked inhibitor antibody assay (DIANA) is a powerful and highly sensitive method for

the detection and quantification of enzymes, as well as for the screening of small-molecule

inhibitors.[1][2] This technique combines the specificity of antibody-based capture with the

signal amplification of quantitative polymerase chain reaction (qPCR), enabling the detection of

femtomolar concentrations of target enzymes in complex biological matrices like blood serum.

[3] DIANA offers significant advantages over traditional methods such as ELISA, including

superior sensitivity, a wider dynamic range, and the ability to determine inhibitor constants from

a single measurement.[1][2][3]

Core Principles
The DIANA method is predicated on a dual-recognition system for the target enzyme.[1] Firstly,

a capture antibody immobilized on a solid support, typically a multiwell plate, selectively binds

the target enzyme from a sample. Secondly, a specially designed "detection probe" is

introduced. This probe consists of a small-molecule inhibitor of the enzyme covalently linked to

a unique DNA oligonucleotide.[1][3] The inhibitor moiety of the probe binds to the active site of

the captured enzyme. The amount of bound probe, which is directly proportional to the amount

of active enzyme, is then quantified using qPCR with primers specific to the DNA

oligonucleotide sequence.[3]

For inhibitor screening, the assay is performed in a competitive format. A test compound is

introduced along with the detection probe. If the test compound is an inhibitor of the enzyme, it

will compete with the detection probe for binding to the active site.[3] A potent inhibitor will lead
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to a decrease in the amount of bound detection probe, which is reflected as an increase in the

qPCR cycle threshold (Cq) value.[3]

Key Advantages of DIANA
Ultra-High Sensitivity: Capable of detecting zeptomolar (10⁻²¹ M) amounts of target proteins.

[4]

Broad Dynamic Range: Offers a linear range of up to six logs, allowing for accurate

quantification over a wide range of enzyme concentrations.[1][2]

High Selectivity: The dual-recognition mechanism ensures high specificity for the active form

of the target enzyme.[1]

Robustness: The assay can be performed with unpurified enzymes in complex biological

samples, such as cell lysates and serum.[1]

Quantitative Inhibitor Screening: Enables the direct determination of inhibition constants (Ki)

from a single inhibitor concentration, making it highly efficient for high-throughput screening.

[1][2]

Cost and Time-Effective: Requires minimal sample and reagent volumes and can be readily

automated.[5]

Experimental Workflow and Logical Relationships
The general workflow of a DIANA experiment for inhibitor screening is depicted below.
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Caption: General experimental workflow for a DNA-linked inhibitor antibody assay (DIANA).
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Detailed Experimental Protocols
The following protocols are generalized from published methods for DIANA assays targeting

Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CAIX).[6]

Researchers should optimize these protocols for their specific target and reagents.

Antibody Immobilization and Blocking
Protocol:

Apply 10 µL of the capture antibody solution (10 ng/µL in Tris-buffered saline (TBS): 20

mM Tris-HCl, 150 mM NaCl) to the bottom of each well of a 96-well qPCR plate.

Incubate for 60 minutes at room temperature (or overnight at 4°C).

Wash the wells three times with 100 µL of wash buffer (e.g., TBS with 0.05% Tween 20).

Add 100 µL of a blocking buffer (e.g., 1% casein in TBS) to each well.

Incubate for 60 minutes at room temperature.

Wash the wells three times with 100 µL of wash buffer.

Enzyme Capture and Competitive Binding
Protocol:

Add 10 µL of the sample (e.g., cell lysate or diluted serum) containing the target enzyme to

the antibody-coated and blocked wells.

Incubate for 60 minutes at room temperature to allow the antibody to capture the enzyme.

Wash the wells three times with 100 µL of wash buffer.

Prepare a solution containing the DNA-linked inhibitor detection probe and the test

compound in a suitable assay buffer (e.g., TBST' - TBS with 0.1% Tween 20). The

concentration of the detection probe should be below its dissociation constant (Kd) for

optimal sensitivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b7908659?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5314793/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 10 µL of the detection probe and test compound solution to each well.

Incubate for 60 minutes at room temperature.

Wash the wells five times with 100 µL of wash buffer to remove unbound probe and

inhibitor.

qPCR Quantification
Protocol:

Add 20 µL of qPCR master mix containing primers specific for the DNA oligonucleotide of

the detection probe to each well.

Seal the plate and perform qPCR using a real-time PCR instrument.

A typical qPCR cycling protocol is as follows:

Initial denaturation: 95°C for 3 minutes.

40 cycles of:

Denaturation: 95°C for 10 seconds.

Annealing/Extension: 60°C for 30 seconds.

Record the Cq value for each well.

Data Presentation and Analysis
The primary output of a DIANA experiment is the Cq value. The change in Cq (ΔCq) between a

control (no inhibitor) and a sample with a test compound is used to calculate the inhibitor's

potency.

Calculation of Inhibition Constant (Ki)
The inhibition constant (Ki) can be determined from a single inhibitor concentration using the

following simplified equation:
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Ki = (( (1 + eff.)⁻ΔCq / (1 - (1 + eff.)⁻ΔCq) ) * I_tot) / (1 + (P_tot / Kd))

Where:

eff: Efficiency of the PCR reaction (ideally 1).

ΔCq: The Cq value of the well with the inhibitor minus the Cq value of the well without the

inhibitor.

I_tot: Total concentration of the inhibitor.

P_tot: Total concentration of the detection probe.

Kd: Dissociation constant of the detection probe.

Quantitative Data Summary
The following tables summarize representative quantitative data from DIANA experiments for

PSMA and CAIX inhibitors.

Table 1: DIANA Performance for PSMA and CAIX Detection

Parameter
Prostate-Specific
Membrane Antigen (PSMA)

Carbonic Anhydrase IX
(CAIX)

Limit of Detection (in serum) 0.8 pg/mL 1.1 pg/mL

Dynamic Range ~6 logs ~6 logs

Detection Probe Kd ~50 pM ~500 pM (bivalent probe)

Data extracted from Navrátil et al., Nucleic Acids Research, 2017.[6]

Table 2: Comparison of Ki Values for PSMA Inhibitors Determined by DIANA and Enzymatic

Assay
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Compound Ki (nM) - DIANA Ki (nM) - Enzymatic Assay

Inhibitor 1 0.3 ± 0.1 0.4 ± 0.1

Inhibitor 2 1.2 ± 0.2 1.5 ± 0.3

Inhibitor 3 15 ± 3 18 ± 4

Inhibitor 4 250 ± 50 300 ± 60

Representative data based on findings where DIANA-derived Ki values show strong correlation

with traditional methods.

Signaling Pathway Visualization
DIANA is a valuable tool for screening inhibitors that target enzymes involved in critical

signaling pathways. Below are examples of signaling pathways for PSMA and CAIX, which are

important targets in cancer research.

PSMA Signaling in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is highly expressed in prostate cancer and is

implicated in tumor progression. It can modulate cell survival signaling by shifting the balance

from the MAPK pathway to the PI3K-AKT pathway.[1]
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Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Carbonic Anhydrase IX in the Tumor Microenvironment
Carbonic Anhydrase IX (CAIX) is a key enzyme in the tumor microenvironment, particularly

under hypoxic conditions. It contributes to acidosis, which promotes tumor invasion and

metastasis.[5]
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Caption: Role of CAIX in promoting an acidic tumor microenvironment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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